1-(tert-Butoxy)-2-iodobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
1-iodo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI Key |
ATICSBMFVOLGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butoxy 2 Iodobenzene
Hypervalent Iodine Reagent Mediated Syntheses
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including the iodination of aromatic compounds. These reagents can act as both an iodine source and an oxidant, facilitating the formation of C-I bonds under conditions that are often more benign than traditional methods.
Electrophilic aromatic substitution is a fundamental process for the iodination of arenes. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), can serve as effective electrophilic iodinating agents, often in the presence of a separate iodine source. The tert-butoxy (B1229062) group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the steric bulk of the tert-butoxy group significantly influences the regioselectivity of the reaction.
In the case of tert-butoxybenzene (B1293632), electrophilic iodination generally leads to a mixture of ortho and para isomers, with the para-isomer being the major product due to reduced steric hindrance. The bulky tert-butyl group impedes the approach of the electrophile to the ortho position. Achieving high ortho-selectivity in the direct electrophilic iodination of tert-butoxybenzene using hypervalent iodine reagents without a directing group strategy remains a significant challenge. Research in this area often focuses on substrates with ortho-directing groups that can coordinate to the iodinating agent and deliver it to the proximate C-H bond. For instance, palladium(II)-catalyzed C-H activation with cyclic hypervalent iodine reagents has been shown to achieve ortho-iodination of phenylcarbamates, where the carbamate group acts as a directing group nih.gov. However, direct, non-catalyzed ortho-iodination of simple ethers like tert-butoxybenzene is less common.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Alkoxybenzenes
| Alkoxy Group | Reaction | para/ortho Ratio | Reference |
| Ethoxy | Bromination | 4.73 | nsf.gov |
| Isopropoxy | Bromination | 4.50 | nsf.gov |
| tert-Butoxy | Bromination | 1.87 | nsf.gov |
This table illustrates the influence of steric hindrance on the regioselectivity of a typical electrophilic aromatic substitution reaction. A lower para/ortho ratio for the tert-butoxy group compared to less bulky ethers suggests a relative increase in ortho-substitution, though the para-product is still favored.
Oxidative approaches involving hypervalent iodine reagents can generate highly reactive iodine species in situ, capable of C-H iodination. These methods often involve the oxidation of iodide ions to a more electrophilic iodine species. While these methods are effective for the iodination of many aromatic systems, controlling the regioselectivity for substrates like tert-butoxybenzene remains a key challenge, with a general preference for the sterically more accessible para-position.
Other Novel Synthetic Transformations
Recent advancements in synthetic methodology have introduced new strategies for C-H functionalization, including photoredox catalysis and approaches guided by the principles of green chemistry. These methods offer potential alternatives for the synthesis of aryl iodides.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. While this technology has been successfully applied to a wide range of transformations, its application to the direct, regioselective C-H iodination of arenes is still an evolving area. For electron-rich substrates like anisole, photocatalytic iodination has been reported, but it typically shows high para-selectivity. The development of photocatalytic systems that can overcome the intrinsic steric and electronic preferences to achieve ortho-iodination of substrates with bulky activating groups like tert-butoxybenzene is an ongoing research endeavor.
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of aryl iodide synthesis, this translates to the use of non-toxic reagents and solvents, mild reaction conditions, and high atom economy. An environmentally friendly protocol for the iodination of activated aromatics, including phenols, has been developed using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) organic-chemistry.org. This method is noteworthy for being metal-free and providing predominantly ortho-monoiodinated products for phenols organic-chemistry.org. The proposed mechanism involves the in-situ generation of an acidic environment and the reactive iodinating species. While this approach has not been specifically reported for tert-butoxybenzene, it represents a promising green strategy that could potentially be adapted for the ortho-iodination of bulky phenol (B47542) ethers.
Another green approach involves the in-situ generation of the iodinating agent from a mixture of potassium iodide and potassium iodate in the presence of an acid scispace.comresearchgate.net. Such methods avoid the use of elemental iodine and can be performed under mild conditions.
Table 2: Green Iodination of Phenol
| Reagents | Solvent | Temperature | Yield (ortho-iodophenol) | Reference |
| KI, (NH₄)₂S₂O₈ | aq. MeOH | Room Temp. | 85% | organic-chemistry.org |
This table highlights a green chemistry approach for the ortho-selective iodination of phenol, which could serve as a basis for developing a similar synthesis for 1-(tert-butoxy)-2-iodobenzene.
Reactivity Profiles and Mechanistic Investigations of 1 Tert Butoxy 2 Iodobenzene
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors. The reactivity of 1-(tert-butoxy)-2-iodobenzene in these transformations is significantly modulated by the bulky tert-butoxy (B1229062) substituent, which is positioned ortho to the reactive carbon-iodine bond.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction stands as a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. The application of this compound in this reaction provides a valuable platform to study the interplay of steric and electronic effects.
The ortho-tert-butoxy group in this compound exerts a significant steric hindrance around the reaction center. This steric bulk can profoundly influence the selection of an appropriate catalyst system to achieve efficient coupling. Research has shown that sterically demanding biarylphosphine ligands, such as SPhos, are particularly effective in promoting Suzuki-Miyaura coupling reactions involving hindered aryl halides. researchgate.net These bulky ligands are thought to facilitate the reductive elimination step, which can be a bottleneck in the catalytic cycle when sterically congested substrates are employed. harvard.edu
A representative example of a Suzuki-Miyaura coupling involving an ortho-substituted aryl halide is the reaction of 2-bromoanilines with various boronic esters. While not this compound itself, this study highlights the challenges and successes in coupling sterically hindered substrates, achieving good to excellent yields with a carefully selected palladacycle catalyst.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Sterically Hindered Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | Cs2CO3 | Dioxane/H2O | 80 | >95 |
| 2-Bromoaniline | Phenylboronic acid | CataCXium A palladacycle | Cs2CO3 | 2-MeTHF | 80 | 97 |
| 2-Bromoaniline | 4-Acetylphenylboronic acid | CataCXium A palladacycle | Cs2CO3 | 2-MeTHF | 80 | 80 |
This table is illustrative and based on data for a similar sterically hindered substrate to highlight typical conditions.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium catalyst.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex. This step typically requires the presence of a base to activate the boronic acid.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
In the case of this compound, the steric bulk of the tert-butoxy group can impact each of these steps. The oxidative addition may be slower due to steric hindrance, requiring more active catalysts. The transmetalation and reductive elimination steps can also be affected, with the latter often being the rate-limiting step for the formation of sterically congested biaryls. harvard.edu Computational studies on similar systems have provided insights into the energetics of these pathways and the role of the ligand in overcoming steric barriers. nih.gov
Sonogashira Cross-Coupling for Alkyne Functionalization
The Sonogashira reaction is a powerful method for the formation of C(sp)-C(sp²) bonds, coupling terminal alkynes with aryl or vinyl halides. nih.govnih.gov This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-1-(tert-butoxy)benzene derivatives.
The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. nih.gov However, copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. wikipedia.org The choice of palladium catalyst and ligands is crucial, with bulky and electron-rich phosphines often proving effective for challenging substrates. organic-chemistry.org
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) |
| Iodobenzene (B50100) | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | [TBP][4EtOV] | 55 |
| 4-Bromoanisole | Phenylacetylene | Pd(PhCN)2Cl2 / P(t-Bu)3 / CuI | HN(i-Pr)2 | Dioxane | Room Temp |
| Aryl Bromides | Various Alkynes | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | Room Temp |
This table illustrates general conditions for Sonogashira reactions with various aryl halides.
Heck Reactions and Their Regioselectivity
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.org A key aspect of the Heck reaction is its regioselectivity, which is the preferential formation of one constitutional isomer over another. The regioselectivity is influenced by both electronic and steric factors of the reacting partners. nih.gov
In the case of this compound, the bulky ortho-substituent is expected to play a significant role in directing the regiochemical outcome of the reaction. Typically, in the Heck reaction of aryl halides with monosubstituted alkenes, arylation occurs at the less substituted carbon of the double bond (β-hydride elimination from the more substituted carbon), leading to the linear product. However, with certain catalyst systems and substrates, the branched α-product can be favored.
For electron-rich olefins, controlling regioselectivity can be particularly challenging, often leading to mixtures of isomers. nih.gov The use of specific ligands and additives can help to steer the reaction towards a single product. For instance, hydrogen-bond-donating ammonium (B1175870) salts have been shown to accelerate the regioselective Heck reaction of electron-rich olefins. nih.gov
Table 3: Factors Influencing Regioselectivity in Heck Reactions
| Factor | Influence on Regioselectivity |
| Alkene Substitution | Electron-withdrawing groups on the alkene generally favor the linear (β) product. |
| Catalyst/Ligand | Bulky ligands can influence the regioselectivity by sterically directing the insertion step. |
| Reaction Conditions | Additives and solvent can alter the reaction pathway and, consequently, the regiochemical outcome. |
| Aryl Halide Substituents | Steric hindrance from ortho-substituents on the aryl halide can disfavor insertion at the more substituted carbon of the alkene. |
Negishi and Stille Coupling Reactions
The Negishi and Stille reactions are powerful cross-coupling methods that utilize organozinc and organotin reagents, respectively. These reactions offer a broad scope and are often complementary to other cross-coupling methods.
The Negishi reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. rsc.orgresearchgate.net Organozinc reagents are known for their high reactivity and functional group tolerance. The coupling of this compound with an organozinc reagent would provide a direct route to the corresponding biaryl or alkyl-aryl product. The development of robust catalyst systems has enabled the coupling of even challenging secondary alkylzinc halides with aryl bromides and chlorides. nih.govorganic-chemistry.org
The Stille reaction utilizes organostannanes as the coupling partners. orgsyn.orgrsc.org A key advantage of organostannanes is their stability to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.org However, the toxicity of tin compounds is a significant drawback. The mechanism of the Stille reaction involves the familiar steps of oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-determining step and can be accelerated by the use of additives.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination stands as a powerful method for the formation of carbon-nitrogen bonds, and this compound serves as a viable aryl halide substrate for this palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org The reaction typically involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. uwindsor.canih.gov
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step. wikipedia.org
Due to the presence of the bulky tert-butoxy group at the ortho position, steric hindrance can influence the reaction rate and efficiency. However, the high reactivity of the carbon-iodine bond generally allows for successful coupling under appropriate conditions. wikipedia.org Typical bases used include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), and common solvents include toluene (B28343) or dioxane. libretexts.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Morpholine | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 |
| Benzylamine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 |
This table presents plausible reaction conditions based on general knowledge of the Buchwald-Hartwig amination of related aryl iodides. Specific yields would require experimental data.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. However, the reactivity of this compound in these reactions is highly dependent on the specific mechanism at play.
Photostimulated SRN1 Reactions with Nucleophiles
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides a pathway for the substitution of unactivated aryl halides. researchgate.net This reaction proceeds through a radical chain mechanism, which can often be initiated by photostimulation. researchgate.net The key steps involve the formation of an aryl radical intermediate. libretexts.org
For this compound, a photostimulated SRN1 reaction with a suitable nucleophile, such as a ketone enolate, would proceed as follows:
Initiation: An electron transfer to this compound forms a radical anion, which then fragments to produce a 2-(tert-butoxy)phenyl radical and an iodide ion.
Propagation: The 2-(tert-butoxy)phenyl radical reacts with the nucleophile (e.g., an enolate) to form a new radical anion. This radical anion then transfers an electron to another molecule of this compound, propagating the chain and forming the substitution product.
The electron-donating nature of the tert-butoxy group does not inhibit this reaction, as it does not rely on the stabilization of a negatively charged intermediate as in the SRNAr mechanism.
Table 2: Potential Products from Photostimulated SRN1 Reactions of this compound
| Nucleophile | Product |
| Acetone enolate | 1-(2-(tert-Butoxyphenyl))propan-2-one |
| Pinacolone enolate | 1-(2-(tert-Butoxyphenyl))-3,3-dimethylbutan-2-one |
| Nitromethane anion | 1-(tert-Butoxy)-2-(nitromethyl)benzene |
Role of the Leaving Group and Substituent Effects
In the context of the classical SRNAr (addition-elimination) mechanism, the tert-butoxy group on this compound plays a decisive role. SRNAr reactions require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the intermediate Meisenheimer complex, a negatively charged species formed upon nucleophilic attack.
The tert-butoxy group is an electron-donating group, which destabilizes the negatively charged intermediate required for the SRNAr mechanism. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution via the SRNAr pathway.
Regarding the leaving group, in SRNAr reactions, fluoride (B91410) is typically the best leaving group, followed by the other halogens (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic. In contrast, for SRN1 reactions, the C-X bond is broken during the radical anion fragmentation, and the reactivity order is typically I > Br > Cl > F, which favors the use of aryl iodides like this compound.
Formation of Organometallic Intermediates
This compound is a valuable precursor for the formation of several important organometallic intermediates, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Directed ortho-Lithiation and Subsequent Electrophilic Quenching
The tert-butoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to it. uwindsor.cawikipedia.orgharvard.edu This process, known as directed ortho-lithiation, is typically carried out using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). uwindsor.cabaranlab.org
In the case of this compound, the iodine atom is already present at one of the ortho positions. Lithiation would be directed to the other ortho position (C6). However, a competing halogen-metal exchange at the C-I bond is also possible and often faster. If direct lithiation at C6 were to occur, the resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles to introduce a new substituent at that position. baranlab.org
Table 3: Representative Electrophiles for Quenching of the ortho-Lithiated Intermediate
| Electrophile | Quenched Product (at C6) |
| N,N-Dimethylformamide (DMF) | 2-(tert-Butoxy)-3-iodobenzaldehyde |
| Carbon dioxide (CO₂) | 2-(tert-Butoxy)-3-iodobenzoic acid |
| Trimethylsilyl chloride (TMSCl) | 1-(tert-Butoxy)-2-iodo-6-(trimethylsilyl)benzene |
| Benzaldehyde | (2-(tert-Butoxy)-3-iodophenyl)(phenyl)methanol |
Grignard Reagent Formation and Reactivity
Aryl iodides are excellent precursors for the formation of Grignard reagents due to the high reactivity of the carbon-iodine bond with magnesium metal. mnstate.educerritos.edu The reaction of this compound with magnesium turnings in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 2-(tert-butoxy)phenylmagnesium iodide. mnstate.edu
This Grignard reagent is a potent nucleophile and a strong base. mnstate.edu Its primary synthetic utility lies in its reaction with electrophiles, particularly carbonyl compounds such as aldehydes and ketones, to form new carbon-carbon bonds. miracosta.edubartleby.com The addition of the Grignard reagent to a carbonyl group, followed by an acidic workup, results in the formation of an alcohol. miracosta.edubartleby.com
Table 4: Reactivity of 2-(tert-Butoxy)phenylmagnesium Iodide with Carbonyl Compounds
| Carbonyl Compound | Product after Acidic Workup | Product Class |
| Formaldehyde | (2-(tert-Butoxyphenyl))methanol | Primary Alcohol |
| Acetaldehyde | 1-(2-(tert-Butoxyphenyl))ethanol | Secondary Alcohol |
| Acetone | 2-(2-(tert-Butoxyphenyl))propan-2-ol | Tertiary Alcohol |
| Benzaldehyde | (2-(tert-Butoxyphenyl))(phenyl)methanol | Secondary Alcohol |
Radical Reactions and Aryne Chemistry
The reactivity of this compound extends into the realm of high-energy intermediates, specifically aryl radicals and benzynes. These species open up synthetic pathways to complex molecular architectures that are otherwise difficult to access. The generation of either the 2-(tert-butoxy)phenyl radical or 2-(tert-butoxy)benzyne is dictated by the reaction conditions, leading to distinct product outcomes.
Generation and Reactivity of Aryl Radicals
The carbon-iodine bond in this compound is the weakest bond in the molecule and is susceptible to homolytic cleavage under thermal or photolytic conditions. This homolysis results in the formation of a highly reactive 2-(tert-butoxy)phenyl radical and an iodine radical. The generation of aryl radicals from aryl iodides is a well-established process in organic chemistry.
The 2-(tert-butoxy)phenyl radical, once formed, can participate in a variety of radical reactions. Its reactivity is governed by the presence of the unpaired electron on the phenyl ring. Common reaction pathways for this aryl radical include:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form tert-butoxybenzene (B1293632). The efficiency of this process depends on the bond dissociation energy of the H-donor.
Addition to Unsaturated Systems: The aryl radical can add to the double or triple bonds of alkenes and alkynes, respectively. This addition reaction forms a new carbon-carbon bond and generates a new radical species, which can propagate a chain reaction or be trapped.
Intramolecular Reactions: Depending on the substrate, the initially formed radical could undergo intramolecular cyclization if a suitable reaction partner is present elsewhere in the molecule.
The table below summarizes the primary modes of generation and subsequent reactions of the 2-(tert-butoxy)phenyl radical.
| Generation Method | Description | Typical Subsequent Reactions |
| Thermolysis | Heating of this compound to induce homolytic cleavage of the C-I bond. | Hydrogen abstraction, Addition to π-systems |
| Photolysis | Irradiation with UV light to promote C-I bond homolysis. | Hydrogen abstraction, Addition to π-systems |
Benzyne (B1209423) Intermediate Generation and Cycloaddition Reactions
Under strongly basic conditions, this compound can undergo an elimination reaction to form a highly strained and reactive intermediate known as 2-(tert-butoxy)benzyne. This process is initiated by the abstraction of the proton ortho to the iodine atom by a strong base, such as sodium amide or an organolithium reagent. The resulting carbanion then rapidly eliminates the iodide ion to form the benzyne. Arynes are highly reactive intermediates that are valuable in the synthesis of ortho-disubstituted arenes. researchgate.netyoutube.com
The 2-(tert-butoxy)benzyne intermediate is a powerful dienophile and can readily participate in cycloaddition reactions. The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, with a conjugated diene. libretexts.orglibretexts.org This reaction proceeds in a concerted fashion to form a bicyclic adduct. The tert-butoxy group on the benzyne can influence the regioselectivity of the cycloaddition with unsymmetrical dienes.
For example, the reaction of 2-(tert-butoxy)benzyne with furan (B31954) would be expected to yield a Diels-Alder adduct, which can serve as a precursor to substituted aromatic compounds. The strained triple bond of the benzyne makes it a highly reactive species in these cycloadditions. youtube.com
The generation of 2-(tert-butoxy)benzyne and a representative cycloaddition reaction are outlined in the table below.
| Benzyne Generation | Reagents | Intermediate | Example Cycloaddition | Product Type |
| Base-induced elimination | Strong base (e.g., NaNH2, n-BuLi) | 2-(tert-butoxy)benzyne | [4+2] cycloaddition with a diene (e.g., furan) | Bicyclic adduct |
Synthetic Utility in the Construction of Complex Molecular Architectures
Precursor to Biaryl and Polyaryl Systems
The presence of the iodo group in 1-(tert-butoxy)-2-iodobenzene makes it an excellent substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl and polyaryl systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Applications in Polymer and Material Science
While direct studies on the polymerization of this compound are not extensively documented, related compounds highlight its potential in material science. For instance, diaryliodonium salts, which can be synthesized from precursors like tert-butyl iodobenzene (B50100), have been utilized as catalysts in photopolymerization processes. A study on the synthesis of bis(4-tert-butylphenyl) iodonium (B1229267) hexafluoroantimonate demonstrated its application in curing applications, suggesting that derivatives of this compound could find similar utility in the development of photoactive polymers and coatings. The tert-butoxy (B1229062) group can also act as a thermolabile protecting group, which upon cleavage, could alter the properties of a polymer, introducing functionality or changing its solubility.
The principles of living polymerization, a technique that allows for the synthesis of polymers with controlled molecular weight and low polydispersity, could potentially be applied to monomers derived from this compound. wikipedia.org This would enable the creation of well-defined block copolymers with tailored properties for applications in nanotechnology and drug delivery.
Building Block for Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The reactivity of the carbon-iodine bond in this compound, coupled with the directing and sterically influencing nature of the tert-butoxy group, makes it a valuable starting material for the synthesis of a variety of heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry. While a direct synthesis of imidazolines using this compound is not explicitly detailed in the literature, related methodologies provide a strong basis for its potential application. For example, a palladium-catalyzed multicomponent reaction of aryl halides, isocyanides, and diamines has been developed for the synthesis of 2-aryl-2-imidazolines. nih.govnih.gov In this reaction, an aryl halide, such as iodobenzene, reacts with an isocyanide and a diamine in the presence of a palladium catalyst to form the imidazoline (B1206853) ring. Given its nature as an aryl iodide, this compound could likely be employed in similar transformations to produce imidazolines with a 2-(tert-butoxyphenyl) substituent.
Furthermore, the regioselective C-H functionalization of N-aryl benzimidazoles, which can be prepared from ortho-iodoanilines, has been demonstrated. A study on the visible-light-mediated synthesis of tetracyclic benzimidazoles from 1-(2-iodobenzyl)-1H-benzo[d]imidazole showcases a powerful method for constructing complex nitrogen-containing polycycles. d-nb.info This suggests that this compound could be a precursor to substrates for similar intramolecular cyclization reactions, leading to novel heterocyclic scaffolds.
Construction of Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles, such as furans, pyrans, and their benzo-fused analogues, is of great interest. A novel catalyst-free approach for the synthesis of benzoannulated oxygen-containing heterocycles from fluorinated oligophenylenes has been reported, which utilizes potassium tert-butoxide as both a base and an oxygen source. d-nb.info This reaction proceeds through the substitution of fluorine atoms with the tert-butoxy group, followed by intramolecular cyclization. This methodology highlights the potential of the tert-butoxy group in this compound to participate in the formation of oxygen heterocycles. Although the starting material is different, the principle of utilizing the tert-butoxy group as an internal oxygen source could be adapted to strategies involving this compound. For instance, after a coupling reaction at the iodo position, the tert-butoxy group could potentially be induced to cyclize onto a suitably positioned functional group to form a heterocyclic ring.
Role in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials. nih.govnih.gov
While specific examples of cascade or multicomponent reactions directly employing this compound are not prevalent in the reviewed literature, its structure lends itself well to such transformations. The presence of two distinct reactive sites, the carbon-iodine bond and the tert-butoxy group, allows for sequential or concerted reaction pathways. For example, a palladium-catalyzed cascade reaction involving an aryl iodide could be initiated at the iodo position, followed by a subsequent transformation involving the tert-butoxy group or an adjacent position on the aromatic ring. researchtrend.net
A plausible, though not yet reported, MCR could involve the reaction of this compound with an alkyne and a nucleophile in a one-pot process. The initial Sonogashira coupling of the aryl iodide with the alkyne would generate an intermediate that could then undergo further reaction with the nucleophile, potentially leading to the formation of complex heterocyclic or carbocyclic structures.
Regioselective Introduction of Functional Groups
The ability to introduce functional groups at specific positions on an aromatic ring is crucial for the synthesis of complex molecules. The steric bulk of the tert-butoxy group in this compound can direct incoming reagents to specific positions, primarily through steric hindrance.
A notable example of regioselective functionalization is the visible-light-mediated synthesis of tetracyclic benzimidazoles. nih.gov In this study, 1-(2-iodobenzyl)-1H-benzo[d]imidazole, a compound structurally related to derivatives of this compound, undergoes intramolecular C-H arylation. The reaction proceeds with high regioselectivity, with the new carbon-carbon bond forming at the position ortho to the iodine, leading to a fused polycyclic system. The tert-butyl group, in a similar substrate, was shown to direct the cyclization to a single regioisomer in excellent yield. This demonstrates the powerful directing effect of bulky substituents in achieving high regioselectivity in C-H functionalization reactions.
The following table summarizes the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 329318-61-8 |
| Molecular Formula | C₁₀H₁₃IO |
| Molecular Weight | 276.11 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Theoretical and Computational Studies on 1 Tert Butoxy 2 Iodobenzene
Electronic Structure and Reactivity Predictions
Theoretical calculations are crucial for predicting how 1-(tert-butoxy)-2-iodobenzene will behave in chemical reactions. These studies focus on the interplay between the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing, yet reactive, iodine atom.
DFT calculations are widely used to investigate the structural and electronic properties of substituted aromatic compounds. ijisrt.com For this compound, these calculations would elucidate the combined steric and electronic influence of its two substituents.
The tert-butoxy group is generally considered an electron-donating group. This is due to the oxygen atom's ability to donate a lone pair of electrons to the benzene (B151609) ring through resonance, which increases the electron density on the ring, particularly at the ortho and para positions. However, some computational studies have challenged the traditional view, suggesting that alkyl groups like tert-butyl may be inductively electron-withdrawing relative to hydrogen, with their apparent electron-donating character arising from other effects like hyperconjugation and polarizability. rsc.org The large tert-butyl group also introduces significant steric bulk, which can provide steric hindrance and protect the phenol (B47542) from rapid oxidation in related compounds. researchgate.net This steric crowding can make the molecular backbone more rigid and limit torsional freedom. ijisrt.com
The iodine substituent introduces distinct electronic and steric properties. Computationally, the carbon-iodine (C–I) bond is significantly weaker and more reactive than corresponding carbon-bromine (C–Br) or carbon-chlorine (C-Cl) bonds. DFT studies on similar halogenated compounds indicate that the C–I bond has a lower bond dissociation energy, which explains its preferential reactivity in processes like cross-coupling reactions. The iodine atom can also participate in halogen bonding, which can influence the compound's reactivity and binding affinity in various molecular processes.
A summary of the predicted electronic and steric effects of the substituents in this compound is presented below.
| Substituent | Predicted Electronic Effect | Predicted Steric Effect |
| -O-C(CH₃)₃ | Donates electron density to the ring via resonance; oxygen is electronegative (inductive withdrawal). | High steric bulk due to the tert-butyl group, influencing conformational preference and restricting access to the ortho position. ijisrt.comspcmc.ac.in |
| -I | Inductively electron-withdrawing; weak deactivator. | Moderate steric bulk; creates a highly reactive site for metal-catalyzed cross-coupling reactions. |
In electrophilic aromatic substitution (EAS) reactions, the alkoxy group (-OR) is a powerful ortho-, para-directing group because it can stabilize the cationic intermediate (the sigma complex) through resonance. numberanalytics.com The lone pairs on the oxygen atom effectively delocalize the positive charge that develops on the ring.
However, the directing ability is strongly influenced by steric factors. numberanalytics.com The bulky tert-butyl moiety of the tert-butoxy group creates significant steric hindrance around the adjacent ortho position (the C6 carbon). numberanalytics.comacs.org This steric clash disfavors the approach of an incoming electrophile to that site. Consequently, while the tert-butoxy group activates both ortho and para positions electronically, electrophilic attack is more likely to occur at the less hindered para position (the C4 carbon). numberanalytics.com The nitration of tert-butylbenzene, for example, yields a lower ortho-to-para product ratio compared to toluene (B28343), a direct consequence of the steric hindrance from the bulky tert-butyl group. numberanalytics.com
Therefore, in EAS reactions involving this compound, the tert-butoxy group would be expected to direct incoming electrophiles primarily to the C4 and C6 positions. However, due to the steric bulk of both the tert-butoxy group and the adjacent iodine atom, the C4 position would be the overwhelmingly favored site of substitution.
Mechanistic Elucidation through Computational Modeling
While specific computational studies on the reaction mechanisms of this compound are not widely published, the methodologies for such investigations are well-established. DFT calculations are a cornerstone for elucidating complex reaction pathways, identifying intermediates, and analyzing transition states. nih.govscispace.com
Transition state (TS) analysis via DFT is a powerful method for understanding reaction kinetics. By calculating the energy of the transition state structure, researchers can determine the activation energy (Ea) of a reaction step, which is directly related to its rate. ajchem-a.com
For instance, in studies of copper-catalyzed Ullmann couplings—a reaction type for which iodoarenes are common substrates—DFT calculations have been used to map out the energies of proposed intermediates and transition states. nih.govscispace.com These calculations can help distinguish between different possible mechanisms, such as those involving oxidative addition to an anionic copper complex. nih.govscispace.com Similarly, in other reactions, transition state analysis has been used to predict the feasibility of processes like Masamune-Bergman cyclizations under mild heating conditions by calculating the activation energies. rsc.org For a potential reaction involving this compound, computational chemists would model the structures of possible transition states to predict the most favorable reaction pathway and the energy barriers involved.
Computational modeling allows for the determination of the complete energy profile of a reaction from reactants to products. This involves identifying all intermediates and transition states along the reaction coordinate.
A typical workflow involves:
Proposing Plausible Mechanisms: Based on chemical principles, one or more potential reaction pathways are proposed.
Geometry Optimization: The molecular structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations using a selected DFT functional and basis set. ijisrt.com
Energy Calculations: Single-point energy calculations are often performed with higher levels of theory or larger basis sets to refine the energies of the optimized structures. nih.gov Solvation effects can also be included to simulate reaction conditions more accurately. ethz.ch
Pathway Validation: The calculated energy profile helps to identify the lowest energy pathway, which is the most likely mechanism. The turnover-limiting step is identified as the one with the highest activation energy. nih.gov
This approach has been successfully applied to understand the selectivity in palladium-catalyzed cross-coupling reactions and the mechanism of Ullmann ether synthesis, providing detailed insights that are difficult to obtain experimentally. nih.govethz.ch
Conformational Analysis and Steric Hindrance Assessment
The conformation of this compound is dominated by the steric interactions between the bulky tert-butoxy group and the adjacent iodine atom. Conformational analysis, often performed using molecular mechanics or DFT calculations, seeks to identify the lowest energy arrangement of the atoms. upenn.edu
The primary degree of freedom is the rotation around the C(aryl)-O bond. The bulky tert-butyl group and the iodine atom will repel each other, forcing the molecule to adopt a conformation that minimizes this steric strain. spcmc.ac.in It is expected that the lowest energy conformation will feature the tert-butyl group oriented away from the iodine atom. Computational studies on other molecules with bulky tert-butyl groups have shown that they significantly restrict the rotation of adjacent groups and can lock the molecule into a specific conformation. ijisrt.com
This steric hindrance has significant implications for reactivity. The bulky group can shield the ortho-position from attack and influence the approach trajectory of reagents. spcmc.ac.in In reactions involving the ortho-lithiation of similar molecules, the stereochemical outcome can be dictated by the conformation of the directing group, where steric repulsion directs the approach of the reagent. rsc.org
The table below summarizes key conformational features and their implications.
| Feature | Description | Implication for Reactivity |
| C(aryl)-O Bond Rotation | Rotation is sterically hindered by the adjacent iodine atom. | The molecule likely exists in a locked conformation, which can affect substrate binding to a catalyst. |
| tert-Butyl Group Orientation | The tert-butyl group will be positioned to minimize van der Waals repulsion with the iodine atom. | Shields the ortho C-H bond (C6) and the iodine atom, potentially slowing reactions at these sites due to steric hindrance. spcmc.ac.innumberanalytics.com |
| Overall Molecular Shape | The bulky groups create a crowded environment on one side of the benzene ring. | Can influence regioselectivity in reactions, favoring attack at less hindered positions like the para-carbon. numberanalytics.com |
Advanced Spectroscopic and Analytical Techniques in Mechanistic and Reaction Monitoring Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for monitoring the progress of reactions involving 1-(tert-butoxy)-2-iodobenzene. Its ability to provide detailed structural information in solution makes it ideal for tracking the consumption of reactants and the formation of products over time.
Multi-Dimensional NMR for Structural Elucidation of Intermediates
While one-dimensional (1D) NMR provides essential information, complex reaction mixtures can lead to overlapping signals. researchgate.net Two-dimensional (2D) and multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous structural assignment of intermediates and products. researchgate.netslideshare.net These techniques reveal scalar couplings between nuclei (e.g., ¹H-¹H in COSY) and correlations between directly bonded or long-range coupled heteronuclei (e.g., ¹H-¹³C in HSQC and HMBC), which are crucial for piecing together the molecular framework of transient species that may be difficult to isolate. researchgate.netlibretexts.org For instance, in reactions where this compound participates in the formation of new carbon-carbon or carbon-heteroatom bonds, multi-dimensional NMR can definitively establish the connectivity of the resulting structures. The distinct signals of the tert-butyl group can also be a useful probe in these studies. nih.gov
Real-time NMR for Kinetic Studies
Real-time or in situ NMR monitoring allows for the direct observation of a reaction as it proceeds within the NMR spectrometer. rsc.orgcopernicus.org By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, providing data on reaction rates and orders. magritek.commpg.de This is particularly useful for studying reactions involving this compound where the disappearance of its characteristic aromatic and tert-butyl signals, and the concurrent appearance of new signals corresponding to products, can be quantified. acs.org Techniques like rapid-mixing or temperature-jump can be coupled with NMR to study fast reactions. copernicus.org The quantitative nature of NMR, with proper internal standards, allows for the determination of reactant and product concentrations over time, which is fundamental to understanding the reaction kinetics. mpg.defu-berlin.de
Table 1: Representative ¹H NMR Data for Reaction Monitoring
| Time (min) | Integral of this compound (reactant) | Integral of Product A |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
| This is a hypothetical data table for illustrative purposes. |
Mass Spectrometry (MS) in Mechanistic Investigations
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, making it an exceptional tool for identifying intermediates, products, and byproducts in reactions involving this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the detection of ionic intermediates in solution. researchgate.net In reactions where this compound is involved in the formation of charged species, such as organometallic complexes or cationic intermediates, ESI-MS can directly observe these species as they are transferred from the reaction mixture into the gas phase for analysis. researchgate.netrsc.org This technique has been instrumental in studying the mechanisms of various catalytic cycles. researchgate.netchemrxiv.org By coupling ESI-MS with tandem mass spectrometry (MS/MS), further structural information can be obtained through the fragmentation of selected ions, helping to confirm their identity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds in a reaction mixture. researchgate.netresearchgate.net In the context of reactions with this compound, GC-MS is invaluable for product profiling. nih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer then provides a mass spectrum for each eluted component, allowing for its identification by comparison with spectral libraries or through interpretation of fragmentation patterns. researchgate.net This is crucial for determining the yield and selectivity of a reaction, as well as for identifying any unexpected byproducts. researchgate.net
Table 2: Hypothetical GC-MS Data for a Reaction of this compound
| Retention Time (min) | Major m/z peaks | Compound Identity |
| 5.2 | 260, 204, 57 | This compound (unreacted) |
| 8.7 | 246, 190, 57 | Product B |
| 10.1 | 182, 127 | Byproduct C |
| This is a hypothetical data table for illustrative purposes. |
Infrared (IR) and Raman Spectroscopy for Functional Group Transformations
Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. They are complementary techniques and can be used to monitor the transformation of functional groups during a reaction.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. libretexts.org Specific functional groups have characteristic absorption frequencies. For example, the C-O stretching of the tert-butoxy (B1229062) group and the C-I stretching of this compound would have distinct peaks. uab.cathbni.ac.in The disappearance of these peaks and the appearance of new peaks corresponding to the functional groups of the product(s) can be monitored to follow the reaction progress. libretexts.orgresearchgate.net
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. researchgate.netmdpi.com The energy shifts in the scattered light correspond to the vibrational modes of the molecule. americanpharmaceuticalreview.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. s-a-s.org For instance, the C-I bond in this compound would have a characteristic Raman signal. Changes in the aromatic ring substitution pattern during a reaction can also be observed. mdpi.comresearchgate.net
Table 3: Key Vibrational Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C-O (ether) | Stretch | 1250-1000 | IR |
| C-I | Stretch | 600-500 | IR, Raman |
| Aromatic C-H | Stretch | 3100-3000 | IR, Raman |
| tert-Butyl C-H | Stretch | 2970-2950 | IR, Raman |
| This is a generalized data table for illustrative purposes. |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
Detailed Research Findings
The single-crystal X-ray diffraction analysis of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate reveals detailed structural parameters that are instrumental for understanding the solid-state behavior of such derivatives. researchgate.netnih.gov The compound was synthesized and its structure was determined to understand the stereochemical outcomes of reactions involving this and similar substrates, which are used in the construction of complex bicyclic systems with potential biological activities. researchgate.netnih.gov
The crystal structure was solved and refined from data collected on a Bruker APEXII CCD diffractometer using Cu Kα radiation. researchgate.net The analysis showed that the molecule crystallizes in the monoclinic space group P2₁/c. researchgate.net The 2-iodobenzoyl group is attached to a tertiary carbon atom of the cyclopentene (B43876) ring. researchgate.netnih.gov
One of the key structural features observed is the dihedral angle between the plane of the benzene (B151609) ring and the mean plane of the cyclopentene ring, which is 26.0 (3)°. researchgate.net This deviation from coplanarity is a result of the steric hindrance imposed by the substituents. In the crystal lattice, molecules are linked into inversion dimers through C-H···O hydrogen bonds. researchgate.netnih.gov
The detailed crystallographic data for this derivative are summarized in the interactive tables below.
Crystallographic Data Table for a Derivative
This table presents the fundamental crystallographic data for tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate.
| Parameter | Value | Source |
| Chemical Formula | C₁₇H₁₉IO₃ | researchgate.net |
| Formula Weight | 398.22 g/mol | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.4977 (2) | researchgate.net |
| b (Å) | 9.3635 (2) | researchgate.net |
| c (Å) | 19.8978 (4) | researchgate.net |
| α (°) | 90 | researchgate.net |
| β (°) | 102.752 (1) | researchgate.net |
| γ (°) | 90 | researchgate.net |
| Volume (ų) | 1725.90 (6) | researchgate.net |
| Z | 4 | researchgate.net |
| Temperature (K) | 299 | researchgate.net |
| Radiation | Cu Kα (λ = 1.54178 Å) | researchgate.net |
Selected Bond Lengths and Angles
The following table provides a selection of important bond lengths and angles within the tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate molecule, offering a quantitative look at its geometry.
| Bond/Angle | Value | Source |
| I1—C1 (Å) | 2.102 (4) | researchgate.net |
| C7=O1 (Å) | 1.217 (5) | researchgate.net |
| C8—O2 (Å) | 1.477 (5) | researchgate.net |
| C1—C7—C8 (°) | 117.8 (4) | researchgate.net |
| O1—C7—C8 (°) | 120.9 (4) | researchgate.net |
| C2—C1—I1 (°) | 120.3 (3) | researchgate.net |
| C6—C1—I1 (°) | 119.5 (3) | researchgate.net |
Analogues and Derivatives of 1 Tert Butoxy 2 Iodobenzene: Comparative Studies
Systematic Variation of the Aryl Halide Moiety
The nature of the halogen atom in aryl halides significantly impacts their reactivity, particularly in cross-coupling reactions. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making iodoarenes generally the most reactive substrates.
In transition-metal-free coupling reactions, the choice of the aryl halide is critical. For instance, in couplings with N-containing heteroarenes promoted by KOtBu, iodobenzene (B50100) shows significantly higher reactivity than bromobenzene (B47551), while chlorobenzene (B131634) and fluorobenzene (B45895) are nearly unreactive. acs.org This trend is attributed to the ease of the single-electron transfer (SET) process from the base-ligand complex to the aryl halide, which initiates the reaction. acs.org The lower bond dissociation energy of the C-I bond facilitates the formation of the key aryl radical intermediate. acs.orgresearchgate.net
Similarly, in palladium-catalyzed Heck reactions, aryl iodides are generally more reactive than aryl bromides. scispace.com For example, the coupling of iodobenzene with 2-amidoacrylates proceeds in high yield, whereas bromobenzene gives a significantly lower yield under the same conditions. scispace.com The greater reactivity of aryl iodides is also observed in other palladium-catalyzed processes, such as the formation of arylpalladium halide complexes. nih.gov
The electronic character of the aryl halide also plays a role. In some transition-metal-free arylations, electron-rich aryl iodides exhibit higher activity than their electron-deficient counterparts. acs.org However, the specific reaction conditions and the nature of the coupling partner can influence these trends.
Table 1: Reactivity of Aryl Halides in Coupling Reactions
| Aryl Halide | Reaction Type | Relative Reactivity | Reference |
| Iodobenzene | Transition-metal-free coupling with pyrazine | High | acs.org |
| Bromobenzene | Transition-metal-free coupling with pyrazine | Low | acs.org |
| Chlorobenzene | Transition-metal-free coupling with pyrazine | Negligible | acs.org |
| Iodobenzene | Heck reaction with 2-amidoacrylate | High (80% yield) | scispace.com |
| Bromobenzene | Heck reaction with 2-amidoacrylate | Low (25% yield) | scispace.com |
Modification of the Ether Linkage (e.g., tert-Butyl Phenyl Ether analogues)
Modifying the ether linkage in molecules analogous to 1-(tert-butoxy)-2-iodobenzene offers a strategy to fine-tune their properties and reactivity. The tert-butoxy (B1229062) group, with its bulky tert-butyl substituent, can exert significant steric hindrance, influencing reaction rates and regioselectivity.
Studies on the synthesis of tert-butyl ethers have explored various methods, including the use of tert-butyl bromide with a catalyst or reactions under Mitsunobu conditions. researchgate.net The photolysis of substituted aryl tert-butyl ethers in methanol (B129727) leads to cleavage of the ether bond, forming the corresponding phenol (B47542) as the major product. acs.org This reaction proceeds from the excited singlet state and involves radical pair intermediates, although ionic pathways cannot be entirely ruled out. acs.org
In the context of anti-tubercular drug analogues, systematic modifications of the ether linker have been shown to impact biological activity. service.gov.uk For instance, extending the linker or replacing the oxygen with other atoms can alter the compound's potency and metabolic stability. service.gov.uk While not directly involving this compound, these studies highlight the general principle that modifications to the ether portion of a molecule can have profound effects.
The synthesis of ethers can also be achieved through the reaction of carbanions with monoperoxyacetals. acs.org This method allows for the efficient transfer of primary, secondary, or tertiary alkoxides, providing a versatile route to a variety of ethers. acs.org
Introduction of Additional Substituents and Their Effects on Reactivity
The introduction of additional substituents onto the benzene (B151609) ring of this compound analogues can dramatically alter their reactivity through a combination of electronic and steric effects.
Influence of Electronic and Steric Properties on Reaction Outcomes
Substituents on an aromatic ring are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing for electrophilic aromatic substitution. libretexts.orglibretexts.org
Electronic Effects: Electron-donating groups (EDGs), such as alkyl and alkoxy groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org They are typically activating and ortho-, para-directing. libretexts.orglibretexts.org Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density, deactivating it towards electrophilic substitution and directing incoming electrophiles to the meta position. libretexts.orglibretexts.org Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance effects. libretexts.orglibretexts.org
Steric Effects: The size of a substituent can hinder attack at adjacent (ortho) positions. libretexts.org For example, the bulky tert-butyl group in this compound significantly influences the regioselectivity of reactions. msu.edu In the nitration of tert-butylbenzene, the proportion of the ortho-substituted product is much lower compared to the nitration of toluene (B28343), due to the greater steric hindrance of the tert-butyl group. msu.edu This steric hindrance can also slow down reaction rates in processes like Buchwald-Hartwig amination.
In the context of biaryl synthesis via Suzuki coupling, the presence of bulky substituents can be either detrimental or beneficial depending on the specific reaction. For example, while steric hindrance can sometimes limit reactivity in Grignard reactions, in other cases, the presence of a bulky group on a diaryliodonium salt can lead to a higher yield of the product containing that group. beilstein-journals.org
The interplay between electronic and steric effects is crucial in determining the outcome of a reaction. For instance, in the synthesis of anti-tubercular drug analogues, the introduction of lipophilic, electron-withdrawing substituents at the terminus of a biaryl side chain led to enhanced in vitro potencies. service.gov.uk
Table 2: Effect of Substituents on Aromatic Reactivity
| Substituent Type | Electronic Effect | Steric Effect | Typical Directing Influence (Electrophilic Aromatic Substitution) | Reference |
| Alkyl (e.g., -CH3, -C(CH3)3) | Electron-donating (activating) | Increases with size | Ortho, Para | libretexts.orgmsu.edu |
| Alkoxy (e.g., -OCH3) | Electron-donating (activating) | Moderate | Ortho, Para | libretexts.org |
| Halogen (e.g., -Cl, -Br, -I) | Electron-withdrawing (deactivating) | Moderate | Ortho, Para | libretexts.orglibretexts.org |
| Nitro (-NO2) | Electron-withdrawing (deactivating) | Moderate | Meta | libretexts.orglibretexts.org |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Methodologies
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, offer a crucial framework for future research. chemistryjournals.netsemanticscholar.org Traditional syntheses of aryl iodides can involve harsh reagents and environmentally persistent solvents. Future work should focus on developing more benign and efficient synthetic routes to 1-(tert-Butoxy)-2-iodobenzene.
Key research objectives in this area include:
Alternative Solvents: Investigating the use of greener solvents such as 2-MeTHF, propylene (B89431) carbonate, ionic liquids, or even surfactant-water systems to replace conventional dipolar aprotic solvents. chemistryjournals.netnih.gov These alternatives can reduce environmental impact and may offer unique reactivity profiles. chemistryjournals.net
Catalytic Approaches: Designing catalytic methods for the iodination of tert-butoxybenzene (B1293632) that avoid stoichiometric, and often toxic, reagents. This aligns with the green chemistry principle of atom economy, which aims to maximize the incorporation of reactant materials into the final product. chemistryjournals.net
Energy Efficiency: Exploring energy-efficient activation methods, such as microwave irradiation or mechanochemical (ball-milling) approaches, to reduce the energy consumption of the synthesis. semanticscholar.orgiomcworld.com
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Alternative Solvents | Use of water, supercritical fluids, or biodegradable solvents like 2-MeTHF. chemistryjournals.netnih.gov | Reduced toxicity, lower environmental persistence, potential for enhanced reaction rates. chemistryjournals.net |
| Efficient Catalysis | Development of reusable heterogeneous or nanocatalysts for direct iodination. iomcworld.com | Higher atom economy, reduced waste, easier product purification, lower costs. chemistryjournals.net |
| Alternative Energy Sources | Application of microwave or ultrasonic irradiation. semanticscholar.org | Shorter reaction times, lower energy consumption, potentially higher yields. |
Exploiting Novel Reactivity Modes and Catalytic Systems
The iodine substituent in this compound is a versatile handle for a plethora of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. mdpi.com Future research should aim to expand this reactivity portfolio.
Hypervalent Iodine Chemistry: A significant area for exploration is the conversion of this compound into hypervalent iodine(III) reagents. acs.org These reagents are powerful, environmentally friendly oxidants and functional group transfer agents capable of mediating a wide range of transformations, such as oxidative functionalizations and arylations. acs.org Research into the synthesis and reactivity of derivatives like 1-(tert-butoxy)-2-(difluoroiodo)benzene could open new synthetic pathways. acs.org
Advanced Catalytic Systems: While palladium catalysis is common, exploring novel catalytic systems could unlock new reactivity. This includes the use of hybrid catalysts, such as palladium complexes supported on enzymes, which can function in aqueous media. mdpi.com Furthermore, investigating N-heterocyclic carbene (NHC) ligands for palladium could enhance catalytic efficiency, particularly in challenging coupling reactions. ananikovlab.ru The use of other transition metals or even metal-free catalytic systems for C-I bond functionalization represents another fertile ground for research. semanticscholar.org
Photoredox Catalysis: Light-mediated reactions offer mild conditions for bond formation. ananikovlab.ru Investigating the use of this compound in photoredox-catalyzed reactions, such as Giese-type additions or C-H functionalizations, could provide access to novel molecular architectures under exceptionally gentle conditions.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. polimi.itcardiff.ac.uk
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would be a significant advancement. More importantly, its integration into multi-step flow sequences for the production of complex molecules like pharmaceuticals is a key future direction. polimi.it Flow chemistry has proven effective for cross-coupling reactions like the Heck and Sonogashira reactions using iodobenzene (B50100), often resulting in higher yields and shorter reaction times compared to batch methods. acs.org
Automated Synthesis Platforms: The use of automated synthesis systems, which can control reaction parameters and perform sequential reactions, is rapidly growing. beilstein-journals.org Integrating this compound as a key building block into these platforms would enable the rapid generation of compound libraries for drug discovery or materials science research. This could involve its use in telescoped reaction sequences where the crude product of one step is directly used in the next, minimizing purification and handling. cardiff.ac.ukacs.org The development of 3D-printed reactors could offer bespoke solutions for specific transformations involving this compound. ucl.ac.uk
| Technology | Application to this compound | Potential Advantages |
| Flow Chemistry | Synthesis of the compound or its use in subsequent cross-coupling reactions. acs.org | Improved safety, enhanced scalability, higher yields, shorter reaction times. polimi.it |
| Automated Synthesis | Use as a building block in automated, multi-step syntheses of compound libraries. beilstein-journals.org | High-throughput screening, rapid lead optimization, efficient process development. |
| 3D-Printed Reactors | Creation of custom reactors optimized for specific reactions (e.g., lithiation, coupling). ucl.ac.uk | Rapid prototyping, cost-effective reactor development, optimized reaction performance. |
Advanced Computational Design of Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. techno-press.org Applying these methods to this compound can accelerate the discovery of new reactions and optimize existing ones.
DFT Studies: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms involving this compound. For instance, computational analysis of the oxidative addition step in palladium-catalyzed cross-coupling reactions can help in designing more efficient ligands and catalysts. ananikovlab.ru
Predicting Reactivity and Selectivity: Computational models can predict the outcome of unexplored reactions. This includes forecasting the regioselectivity and stereoselectivity of reactions involving complex intermediates derived from this compound, such as its corresponding aryllithium or Grignard reagents. acs.org This predictive power can guide experimental work, saving time and resources.
Exploration of New Applications in Specialized Chemical Synthesis (e.g., C1 building blocks)
The true value of a building block lies in its ability to be converted into a wide array of functional molecules. A key reaction of this compound is its conversion via metal-halogen exchange to 2-(tert-butoxy)phenyllithium. This powerful nucleophile can react with a variety of electrophiles, opening up numerous synthetic possibilities.
A particularly promising, yet underexplored, avenue is its reaction with C1 building blocks—simple molecules containing a single carbon atom. This strategy allows for the direct installation of important functional groups at the 2-position of the butoxy-benzene ring.
| C1 Electrophile | Potential Product | Significance of Product Class |
| Carbon Dioxide (CO₂) | 2-(tert-Butoxy)benzoic acid | Precursor to salicylates, pharmaceuticals, and complex ligands. |
| Formaldehyde (CH₂O) | (2-(tert-Butoxy)phenyl)methanol | Intermediate for benzyl-protected compounds, ligands, and bioactive molecules. |
| Dimethylformamide (DMF) | 2-(tert-Butoxy)benzaldehyde | Versatile intermediate for the synthesis of heterocycles, dyes, and pharmaceuticals. |
| Chloroformates (e.g., ClCO₂Me) | Methyl 2-(tert-butoxy)benzoate | Key structural motif in natural products and active pharmaceutical ingredients. |
Beyond C1 building blocks, this reactive intermediate can be used to construct more complex scaffolds for applications in medicinal chemistry, such as precursors for PET imaging agents, or in materials science for the synthesis of novel polymers and organic electronics. nih.gov Exploring its use in radical-mediated cyclizations could also lead to the efficient synthesis of complex heterocyclic systems. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(tert-Butoxy)-2-iodobenzene, and how does steric hindrance influence the reaction efficiency?
- Methodology : The compound is typically synthesized via alkylation of 2-iodophenol with tert-butyl bromide or tert-butyl tosylate in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Steric hindrance from the bulky tert-butoxy group can slow down the reaction, requiring elevated temperatures (80–120°C) or extended reaction times (12–24 hours) to achieve high yields .
- Validation : Monitor reaction progress via TLC or GC-MS. Purification involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to separate the product from unreacted phenol or alkylating agents .
Q. How does the tert-butoxy group impact the reactivity of the iodobenzene moiety in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : The tert-butoxy group is a strong electron-donating group (EDG) that activates the aromatic ring toward electrophilic substitution but deactivates it toward NAS due to steric hindrance. For NAS, the iodine atom acts as a leaving group, but reactions may require transition metal catalysts (e.g., Pd or Cu) to proceed efficiently. For example, Cu-catalyzed C–S cross-coupling with thioacetate derivatives has been reported for similar structures .
- Optimization : Use bulky ligands (e.g., 1,10-phenanthroline) to stabilize metal catalysts and mitigate steric interference .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported catalytic efficiencies for Pd-mediated cross-coupling reactions involving this compound?
- Analysis Framework :
Catalyst Screening : Compare Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands, and PdCl₂(dppf). Ligand choice significantly affects turnover numbers due to steric constraints .
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (THF) may favor selectivity.
Kinetic Studies : Use in situ NMR or IR spectroscopy to track intermediate formation and identify rate-limiting steps .
- Case Study : A Pd-catalyzed C–H alkylation study demonstrated that electron-rich aryl iodides require lower catalyst loadings (1–2 mol%) compared to electron-deficient analogs .
Q. How does the tert-butoxy group influence regioselectivity in transition metal-catalyzed alkyne cyclization reactions?
- Mechanistic Insight : The tert-butoxy group directs cyclization via steric and electronic effects. In Au(I)-catalyzed alkyne cyclizations, the bulky group favors 6-endo-dig cyclization over 5-exo-dig pathways by stabilizing transition states through van der Waals interactions.
- Experimental Design :
- Use DFT calculations to map transition-state geometries.
- Compare reaction outcomes with analogs (e.g., 1-methoxy-2-iodobenzene) to isolate steric vs. electronic contributions .
Methodological Challenges and Solutions
Q. What purification challenges arise from the tert-butoxy group’s hydrophobicity, and how can they be addressed?
- Challenges : The compound’s low polarity complicates separation from non-polar impurities (e.g., tert-butyl byproducts).
- Solutions :
- Use reverse-phase chromatography (C18 silica, MeOH/H₂O gradients) for high-resolution separation.
- Recrystallization from hexane/CH₂Cl₂ (9:1) at low temperatures (−20°C) improves crystal purity .
Q. How can computational tools aid in predicting reaction pathways for this compound in complex catalytic systems?
- Approach :
Retrosynthesis Planning : Tools like Pistachio or Reaxys propose feasible routes by analyzing >10⁶ reactions, prioritizing steps with high atom economy .
Mechanistic Modeling : DFT calculations (e.g., Gaussian 16) evaluate activation barriers for key steps (e.g., oxidative addition of Pd to C–I bonds) .
- Validation : Cross-validate computational predictions with kinetic isotope effect (KIE) studies or isotopic labeling .
Comparative Reactivity Analysis
Q. How does substituting iodine with bromine or chlorine alter the compound’s utility in cross-coupling reactions?
- Data :
| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Suzuki Coupling |
|---|---|---|
| I | ~55 | 1.0 (reference) |
| Br | ~70 | 0.3–0.5 |
| Cl | ~85 | <0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
